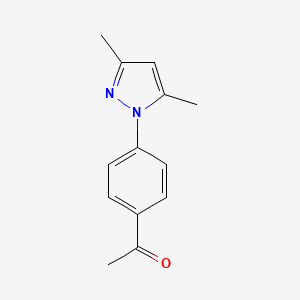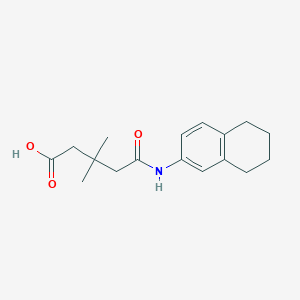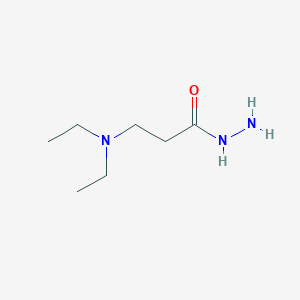
1,5-Dimethyl-1H-imidazole
Vue d'ensemble
Description
1,5-Dimethyl-1H-imidazole is a heterocyclic organic compound with the molecular formula C5H8N2. It is a derivative of imidazole, featuring two methyl groups attached to the nitrogen atoms at positions 1 and 5 of the imidazole ring. This compound is known for its versatility and is utilized in various chemical and industrial applications.
Mécanisme D'action
Target of Action
1,5-Dimethyl-1H-imidazole, also known as 1,5-Dimethylimidazole, is a heterocyclic compound that interacts with several targets. It has been found to inhibit nitric oxide synthase, which plays a significant role in inflammation and neurodegenerative diseases . It also targets the respiratory system .
Mode of Action
The compound interacts with its targets through various mechanisms. For instance, the N3 of the imidazole compound binds to the heme iron atom of ferric cytochrome P450
Biochemical Pathways
This compound is involved in several biochemical pathways. It is a key component in the synthesis of functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of the imidazole containing compounds should be improved to a great extent . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
It is known that the compound can cause burns of eyes, skin, and mucous membranes . More research is needed to fully understand the molecular and cellular effects of this compound’s action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-1H-imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles. For instance, the reaction of amido-nitriles with nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization, yields disubstituted imidazoles . Another method involves the Suzuki coupling reaction of 5-bromo-1,2-dimethyl-1H-imidazole with aryl boronic acids, catalyzed by palladium acetate under ultrasonic irradiation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient catalytic processes. The use of nickel or palladium catalysts in the cyclization and coupling reactions ensures high yields and purity of the final product. The reaction conditions are optimized to include mild temperatures and pressures to facilitate large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dimethyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can yield hydrogenated imidazole derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Hydrogenated imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Applications De Recherche Scientifique
1,5-Dimethyl-1H-imidazole finds applications in various scientific research fields:
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimethyl-1H-imidazole: Another dimethyl derivative of imidazole with methyl groups at positions 1 and 2.
2,4,5-Trimethyl-1H-imidazole: A trimethyl derivative with methyl groups at positions 2, 4, and 5.
1-Methyl-1H-imidazole: A monomethyl derivative with a single methyl group at position 1.
Uniqueness
1,5-Dimethyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methyl groups at positions 1 and 5 enhances its stability and reactivity compared to other imidazole derivatives. This unique substitution pattern also influences its interaction with molecular targets, making it a valuable compound in various applications .
Propriétés
IUPAC Name |
1,5-dimethylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-5-3-6-4-7(5)2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNBJNDMPLEUDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN1C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00146497 | |
| Record name | 1,5-Dimethylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00146497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10447-93-5 | |
| Record name | 1,5-Dimethylimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10447-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dimethylimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010447935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Dimethylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00146497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dimethyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,5-DIMETHYLIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR911G5X4F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1,5-Dimethylimidazole influence its chemical reactivity?
A2: The presence of two methyl groups at positions 1 and 5 of the imidazole ring significantly impacts the compound's reactivity. [] For instance, in the context of N-alkylation reactions, 1,5-Dimethylimidazole demonstrates regioselectivity. When reacted with methanol in the presence of Y-zeolites, it predominantly forms 1,5-dimethylimidazole. [] This regioselectivity is attributed to the specific catalytic activity of the Y-zeolite and the steric effects introduced by the methyl groups on the imidazole ring. []
Q2: Are there any studies exploring the catalytic properties of polymers containing 1,5-Dimethylimidazole units?
A3: Yes, research has explored the esterolytic activity of polymers containing N-alkylimidazoles, including derivatives of 1,5-Dimethylimidazole. [] Poly(1-alkyl-5-vinylimidazoles), synthesized from monomers like 1-methyl-5-vinylimidazole, demonstrated significant rate enhancements in the hydrolysis of 3-nitro-4-acyloxybenzoic acids compared to 1,5-Dimethylimidazole. [] This enhanced activity is attributed to hydrophobic interactions between the polymeric catalyst and the substrate. []
Q3: Is there any spectroscopic data available that characterizes 1,5-Dimethylimidazole?
A4: While the provided abstracts don't delve into detailed spectroscopic characterization, they do mention the use of various techniques to study 1,5-Dimethylimidazole and its derivatives. [, , ] Researchers have employed techniques such as X-ray crystallography to determine bond lengths and angles within 1,5-Dimethylimidazole-containing complexes. [] Furthermore, studies investigating the non-covalent interactions of N-phenyl-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide derivatives highlight the use of spectroscopic methods to analyze these interactions. []
Q4: Have there been any computational studies investigating 1,5-Dimethylimidazole or its derivatives?
A5: Yes, computational chemistry has been employed to study 1,5-Dimethylimidazole derivatives. [, ] For instance, Density Functional Theory (DFT) calculations have been used to investigate the temperature-dependent polymorphism of N-(4-fluorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide. [] These calculations provided insights into the intermolecular interactions within the crystal state of this compound. [] Additionally, DFT studies have explored the role of catalysts in reactions involving propargyl cyanamides and thiol or alcohol, potentially involving intermediates or derivatives related to 1,5-Dimethylimidazole. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-[2-(Diethylamino)ethoxy]benzonitrile](/img/structure/B3025211.png)

![5-[(Diethylamino)methyl]quinolin-8-ol](/img/structure/B3025213.png)
![Dimethyl 3,3'-[(2-amino-1,4-phenylene)bis(oxy)]dipropanoate](/img/structure/B3025214.png)
![1,4-dioxaspiro[4.5]decan-2-ylmethanamine](/img/structure/B3025216.png)
